N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H21FN2O6S and its molecular weight is 496.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One significant area of research is the compound's application in cancer treatment. Sulfonamide derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their anticancer activity. For instance, a study by Ghorab et al. (2015) reported that certain sulfonamide derivatives exhibit potent cytotoxic activity against breast and colon cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Structural and Fluorescence Studies
Research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives, which are structurally related to the compound of interest, reveals their potential in forming gels and crystalline solids with distinct structural properties. These materials show enhanced fluorescence emission, suggesting applications in developing fluorescent probes for biological and chemical research (Karmakar, Sarma, & Baruah, 2007).
Molecular Docking and Biological Potentials
Another study focused on the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating their antimicrobial and anticancer activities through molecular docking studies. These compounds, by targeting specific biological receptors, show promise as lead compounds in drug development for cancer and microbial infections (Mehta et al., 2019).
Antifungal Agents
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent antifungal agents against Candida and Aspergillus species. Optimization of these compounds, including modifications to improve plasmatic stability while retaining antifungal activity, highlights their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Imaging Translocator Protein (TSPO) in Brain
Research on fluorine-18 labeled PET ligands, such as N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC), has demonstrated their potential in imaging TSPO in the brain. These studies, conducted on animal models, suggest applications in diagnosing and monitoring neurological disorders by visualizing TSPO expression (Yui et al., 2010).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-17-9-12-22(34-2)20(13-17)27-24(29)15-28-14-23(25(30)19-5-3-4-6-21(19)28)35(31,32)18-10-7-16(26)8-11-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATXDOZDNWRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
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